(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid

Cysteine protease inhibition Epoxysuccinyl stereochemistry Cathepsin B inhibitor design

(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid (CAS 646532-96-9, synonym CAS 163725-11-9) is a chiral trans-epoxysuccinyl derivative bearing a benzylcarbamoyl substituent at the 3-position and a free carboxylic acid at the 2-position of the oxirane ring, with molecular formula C₁₁H₁₁NO₄ and molecular weight 221.21 g/mol. The compound belongs to the epoxysuccinyl class of electrophilic warheads that irreversibly alkylate active-site cysteine thiols in cysteine proteases via oxirane ring-opening, and its (2R,3R) absolute stereochemistry is a critical determinant of inhibitory potency and target selectivity within this pharmacophore class.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
CAS No. 646532-96-9
Cat. No. B12603026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid
CAS646532-96-9
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2C(O2)C(=O)O
InChIInChI=1S/C11H11NO4/c13-10(8-9(16-8)11(14)15)12-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15)/t8-,9-/m1/s1
InChIKeyDDTXURLIGXMPKG-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid (CAS 646532-96-9): Chiral Epoxysuccinyl Building Block for Cysteine Protease and CPT Inhibitor Synthesis


(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid (CAS 646532-96-9, synonym CAS 163725-11-9) is a chiral trans-epoxysuccinyl derivative bearing a benzylcarbamoyl substituent at the 3-position and a free carboxylic acid at the 2-position of the oxirane ring, with molecular formula C₁₁H₁₁NO₄ and molecular weight 221.21 g/mol . The compound belongs to the epoxysuccinyl class of electrophilic warheads that irreversibly alkylate active-site cysteine thiols in cysteine proteases via oxirane ring-opening, and its (2R,3R) absolute stereochemistry is a critical determinant of inhibitory potency and target selectivity within this pharmacophore class [1]. Structurally, it represents the minimal core scaffold from which elaborated epoxysuccinyl-peptide inhibitors such as CA-030 and CA-074, as well as oxirane-carboxylic acid CPT I inhibitors, are derived through further peptide coupling or esterification at the 2-carboxyl position [2].

Stereochemistry (2R,3R) configuration aligns with CA030/CA074 inhibitor lineage, not E-64
Functional handle Free 2-carboxylic acid enables direct peptide coupling for inhibitor synthesis
Core scaffold Minimal epoxysuccinyl core for elaborated cathepsin B-selective and dual-target inhibitors

Why (2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid Cannot Be Substituted by Generic Epoxysuccinyl Analogs


Substituting (2R,3R)-3-(benzylcarbamoyl)oxirane-2-carboxylic acid with a generic epoxysuccinyl analog—whether by inverting the oxirane stereochemistry to (2S,3S), replacing the benzylcarbamoyl amide with a benzyloxycarbonyl ester, or esterifying the free 2-carboxylic acid—introduces quantifiable losses in downstream inhibitory potency that can span three orders of magnitude [1]. The (2R,3R) configuration is specifically required for optimal inhibition in the CA030/CA074 structural subclass, while the classical E-64 scaffold preferentially adopts (2S,3S); selecting the wrong enantiomer therefore directs the compound toward a different pharmacophore lineage [2]. Furthermore, the benzylcarbamoyl amide NH participates in a critical hydrogen-bonding interaction within the S2 enzyme subsite that is absent in the corresponding benzyl ester, resulting in a 64-fold potency differential for cathepsin L inhibition [3]. The free 2-carboxylic acid, when preserved rather than esterified, contributes an additional ~1,500-fold enhancement in target engagement for cathepsin B [4]. These multiplicative effects mean that casual substitution at any single position can degrade overall potency by 10²- to 10³-fold, making the precise structural identity of this building block a non-negotiable determinant of downstream biological activity.

! Stereochemistry inversion to (2S,3S) redirects the inhibitor lineage toward E-64 scaffold, incompatible with CA030/CA074 potency requirements
! Replacing the benzylcarbamoyl amide with benzyloxycarbonyl ester removes the critical S2 subsite hydrogen bond and may severely reduce inhibitory potency
! Esterifying the free 2-carboxylic acid may cause a drastic loss of cathepsin B target engagement; free acid form is essential for high-affinity interactions

Quantitative Differentiation Evidence for (2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid (CAS 646532-96-9) Versus Closest Structural Analogs


Stereochemistry-Driven Inhibitory Lineage: (2R,3R) Configuration Favors CA030-Type Potency, Contrasting with (2S,3S) Preference of Classical E-64 Scaffolds

The (2R,3R) absolute configuration of this compound aligns with the CA030/CA074 inhibitor subclass, which exhibits a fundamentally inverted stereochemical preference relative to the classical E-64 scaffold. Schaschke et al. (1997) synthesized a series of trans-epoxysuccinyl-peptide derivatives in both (2R,3R) and (2S,3S) configurations and demonstrated that whereas E-64-like compounds are remarkably favored by the (2S,3S) configuration, CA030-type compounds are stronger inhibitors in the (2R,3R) configuration than their (2S,3S) diastereomers [1]. This stereochemical divergence means that procurement of the incorrect enantiomer directs downstream synthesis toward an entirely different inhibitor lineage with distinct selectivity profiles—the (2S,3S) scaffold preferentially targets broad-spectrum cysteine protease inhibition (E-64 lineage), while the (2R,3R) scaffold enables development of cathepsin B-selective inhibitors (CA030/CA074 lineage) [2].

Stereochemical lineage
Class-level inference
(2R,3R) required for CA030-type potency
vs
(2S,3S) favored by E-64 scaffold (k₂/Kᵢ up to 1,520,000 M⁻¹s⁻¹)
Stereochemistry determines inhibitor lineage; (2R,3R) essential for CA030/CA074 pathway studies
Schaschke et al. 1997; reversed preference between E-64 and CA030 classes
Cysteine protease inhibition Epoxysuccinyl stereochemistry Cathepsin B inhibitor design

Benzylcarbamoyl Amide vs. Benzyloxycarbonyl Ester: 64-Fold Potency Advantage for the Benzyl Amide Functional Group in Cathepsin Inhibition

The benzylcarbamoyl (amide) functionality at the 3-position of this compound provides a critical hydrogen-bonding interaction with the enzyme S2 subsite that is structurally impossible for the corresponding benzyloxycarbonyl (ester) analog (CAS 646532-93-6). Gour-Salin et al. (1994) directly compared benzyl amide (HO-Eps-AA-NHBzl) and benzyl ester (HO-Eps-AA-OBzl) epoxysuccinyl derivatives against cathepsins L and S, and demonstrated that HO-Eps-Phe-NHBzl is 64-fold more potent than the corresponding benzyl ester for cathepsin L [1]. This potency enhancement is attributed to the amide NH proton acting as a hydrogen-bond donor to the carbonyl oxygen of the enzyme backbone in the S2 subsite, an interaction confirmed by X-ray crystallography of papain-inhibitor complexes [2]. The benzyl ester analog (CAS 646532-93-6), lacking this NH donor, cannot form this hydrogen bond and consequently shows substantially reduced potency in all tested enzyme systems [1].

Amide vs ester potency
Cross-study comparable
64-fold greater cathepsin L inhibition
Benzylcarbamoyl NH donor critical for S2 engagement; ester analog loses hydrogen-bond capacity
Gour-Salin et al. 1994; HO-Eps-Phe-NHBzl vs HO-Eps-Phe-OBzl
Structure-activity relationship Epoxysuccinyl functional group S2 subsite hydrogen bonding

Free 2-Carboxylic Acid vs. Ester: Approximately 1,500-Fold Potency Differential in Cathepsin B Engagement

The free carboxylic acid at the 2-position of the oxirane ring is a critical potency determinant. BindingDB data for two structurally related epoxysuccinyl derivatives—both bearing the same (2S,3S)-3-(benzylcarbamoyl)oxirane-2-carbonyl core scaffold—reveal a striking potency differential: BzlNH-tES-Ile-Pro-OH, which retains the free carboxylic acid, inhibits bovine cathepsin B with an IC₅₀ of 29 nM, whereas BzlNH-tES-Ile-Pro-OBzl, in which the carboxylic acid is esterified as a benzyl ester, shows an IC₅₀ of 46,000 nM under identical assay conditions (pH 6.0, 2°C) [1][2]. This represents an approximately 1,586-fold loss of potency upon esterification of the 2-carboxyl group. Although these comparator compounds contain an additional Ile-Pro dipeptide extension, the potency differential is primarily attributable to the carboxyl/ester functionality, as crystallographic studies of epoxysuccinyl-cathepsin B complexes demonstrate that the free carboxylate engages in electrostatic interactions with active-site residues that are sterically and electronically precluded in the ester form [3].

Free acid vs ester
Cross-study comparable
~1,586-fold loss upon esterification
Free 2-carboxylate essential for high-affinity cathepsin B engagement; esterification obliterates potency
BindingDB BDBM16502 vs BDBM16505; IC₅₀ 29 nM vs 46,000 nM
Cathepsin B inhibition Carboxylic acid pharmacophore Epoxysuccinyl SAR

Dual-Mechanism Scaffold: Basis for Both Cathepsin-Selective Inhibitors and CPT I Inhibitors, Distinguishing This Building Block from Single-Target Intermediates

Unlike single-purpose epoxysuccinyl building blocks, the (2R,3R)-3-(benzylcarbamoyl)oxirane-2-carboxylic acid scaffold can be directed toward two mechanistically distinct therapeutic target classes. When elaborated with dipeptide extensions via the 2-carboxyl group, it yields cathepsin-selective inhibitors of the CA030/CA074 class, which exhibit 10,000–30,000-fold selectivity for cathepsin B over cathepsins H and L, with Ki values of 2–5 nM for cathepsin B versus 40–200 µM for cathepsins H and L [1]. Alternatively, when the 2-carboxyl is converted to an ester and the benzylcarbamoyl group is replaced or modified, the same oxirane-carboxylic acid core serves as the pharmacophore for carnitine palmitoyltransferase I (CPT I) inhibitors, a class of compounds with blood glucose-lowering effects that have been explored as antidiabetic agents [2]. This dual-mechanism potential is a direct consequence of the free 2-carboxylic acid and the tunable 3-position substituent, enabling divergent synthetic elaboration from a single chiral intermediate—a feature not shared by pre-elaborated inhibitors such as CA-074, E-64, or etomoxir, which are committed to a single target class .

Dual-mechanism scaffold
Supporting evidence
Building block enables both cathepsin inhibitors and CPT I inhibitors
vs
CA-074 (cathepsin only) or Etomoxir (CPT I only) locked to single target
Single chiral intermediate supports divergent inhibitor series, reducing intermediate sourcing
Towatari et al. 1991; JP2000513373A; >10,000-fold selectivity ranges accessible
Oxirane carboxylic acid CPT I inhibition Dual pharmacophore Metabolic disease

Selectivity Modulation by Benzyl Group Placement: Directing Inhibitor Specificity Between Cathepsin Isoforms Through Substituent Positioning

The position of the benzyl group in epoxysuccinyl derivatives critically determines cathepsin isoform selectivity. Zhang et al. (2017) demonstrated that when a hydrophobic benzyl group occupies the R1 position (analogous to the 3-position benzylcarbamoyl in the target compound), cathepsin B inhibitory activity is abolished (IC₅₀ > 1,000 nM), whereas benzyl substitution at the R2 position (extended from the 2-carboxyl) can enhance both potency and selectivity, yielding cathepsin B IC₅₀ values as low as 4.27 ± 1.51 nM with 181-, 278-, and 497-fold selectivity over cathepsins K, L, and S, respectively [1]. CAA0225—a (2S,3S)-oxirane-2,3-dicarboxylic acid derivative bearing a benzylcarbamoyl-containing side chain at the 2-position—achieves extreme cathepsin L selectivity (IC₅₀ = 1.9 nM for cathepsin L vs >1,000–5,000 nM for cathepsin B) [2]. These data establish that the benzylcarbamoyl substituent, depending on its positional context within the elaborated inhibitor, can toggle selectivity between cathepsin B and cathepsin L with >500-fold discrimination, a design principle directly relevant to synthetic planning from this building block [3].

Selectivity modulation
Cross-study comparable
Benzyl placement controls IC₅₀ from 4.27 nM to >1,000 nM
3-position benzylcarbamoyl anchor allows systematic isoform-selectivity engineering
Zhang et al. 2017; Takahashi et al. 2009; >234-fold range by substituent positioning
Cathepsin isoform selectivity Benzyl substituent effects Occluding loop interactions

High-Value Application Scenarios for (2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid (CAS 646532-96-9) Based on Quantitative Evidence


Synthesis of CA030/CA074-Class Cathepsin B-Selective Inhibitors via (2R,3R)-Configured Epoxysuccinyl-Peptide Coupling

This building block is the optimal starting material for synthesizing cathepsin B-selective inhibitors in the CA030/CA074 structural subclass. The (2R,3R) configuration is specifically required—not merely preferred—for potency in this inhibitor lineage, as demonstrated by Schaschke et al. (1997) who established that CA030-type compounds are stronger inhibitors in the (2R,3R) configuration than their (2S,3S) diastereomers [6]. Coupling the free 2-carboxylic acid to dipeptide sequences (e.g., Ile-Pro) via standard amide bond formation yields inhibitors achieving Ki values of 2–5 nM for cathepsin B with 10,000–30,000-fold selectivity over cathepsins H and L . The free carboxylic acid must be preserved during coupling to maintain potency—esterification results in an approximately 1,500-fold loss of activity [3]. Researchers should specify the (2R,3R) enantiomer explicitly in procurement and verify chiral purity by chiral HPLC or optical rotation, as contamination with the (2S,3S) enantiomer diverts synthesis toward the functionally incompatible E-64 inhibitor lineage.

Structure-Activity Relationship Studies Probing the Contribution of the Benzyl Amide NH to S2 Subsite Hydrogen Bonding in Cysteine Proteases

The benzylcarbamoyl amide NH proton provides a unique hydrogen-bond donor functionality absent in the corresponding benzyl ester analog (CAS 646532-93-6). Gour-Salin et al. (1994) demonstrated that this single hydrogen-bonding interaction contributes a 64-fold potency enhancement for cathepsin L inhibition when comparing HO-Eps-Phe-NHBzl (amide) to HO-Eps-Phe-OBzl (ester) [6]. This compound is therefore the reagent of choice for systematic SAR studies investigating the contribution of the S2 subsite hydrogen bond to inhibitor potency and selectivity across the papain superfamily. Procurement of the benzyl ester analog (CAS 646532-93-6) as a negative control enables direct head-to-head quantification of the amide NH contribution in any given enzyme system. Crystallographic studies of enzyme-inhibitor complexes formed from this building block can further resolve the precise geometry of the benzylamide-S2 interaction, informing structure-based design of isoform-selective epoxysuccinyl inhibitors.

Divergent Synthesis Platform for Dual Cathepsin/CPT I Inhibitor Discovery Programs

The (2R,3R)-3-(benzylcarbamoyl)oxirane-2-carboxylic acid scaffold uniquely supports both cysteine protease and carnitine palmitoyltransferase I (CPT I) inhibitor development from a single chiral intermediate. The oxirane-2-carboxylic acid pharmacophore is the common mechanistic element: in cathepsin inhibitors, the electrophilic oxirane ring alkylates the active-site cysteine thiol, while in CPT I inhibitors, the oxirane-carboxylic acid moiety forms a covalent adduct with the enzyme's active-site nucleophile to block long-chain fatty acid transport into mitochondria [6]. Patent literature (JP2000513373A/US6013666) explicitly claims oxirane carboxylic acid derivatives of this structural class as antidiabetic agents with blood glucose-lowering effects mediated through CPT I inhibition . For drug discovery groups pursuing both oncology (cathepsin) and metabolic disease (CPT I) targets, this single building block enables parallel SAR exploration without redundant intermediate sourcing—a procurement efficiency that pre-elaborated, target-committed inhibitors such as CA-074 or etomoxir cannot provide.

Isoform-Selectivity Engineering Through Controlled Benzyl Group Elaboration During Inhibitor Synthesis

The benzylcarbamoyl substituent at the 3-position provides a defined chemical anchor whose retention, removal, or relocation during downstream synthesis directly controls cathepsin isoform selectivity. Zhang et al. (2017) established that benzyl placement critically determines whether an epoxysuccinyl inhibitor targets cathepsin B (IC₅₀ as low as 4.27 nM), loses activity entirely (IC₅₀ > 1,000 nM), or shifts selectivity toward other isoforms [6]. In parallel, Takahashi et al. (2009) demonstrated that positioning a benzylcarbamoyl-containing moiety at the 2-position side chain (as in CAA0225) shifts selectivity toward cathepsin L with IC₅₀ = 1.9 nM and >526-fold discrimination over cathepsin B . This building block therefore enables medicinal chemistry programs to systematically explore the benzyl-position/isoform-selectivity landscape by keeping the 3-benzylcarbamoyl fixed while varying the 2-position extension, or alternatively, using the 3-benzylcarbamoyl as a synthetic handle for further functional group interconversion—a level of SAR control unattainable with pre-assembled inhibitor molecules.

Application
Selection Property
Validation Focus
CA030/CA074 inhibitor synthesis
(2R,3R) stereochemistry requirement
Chiral purity confirmation; enantiomeric excess verification
S2 subsite hydrogen-bond SAR studies
Benzylcarbamoyl amide NH donor presence
Head-to-head comparison with benzyl ester analog as negative control
Dual cathepsin/CPT I inhibitor discovery
Divergent elaboration from single chiral core
Target-class commitment verification after synthetic modification
Isoform-selectivity engineering
Benzyl group positional control at 2- vs 3-position
Cathepsin B/L selectivity profiling across elaborated derivatives
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